![molecular formula C6H3ClS2Zn B14264009 Zinc, chlorothieno[3,2-b]thien-2-yl- CAS No. 130689-51-9](/img/structure/B14264009.png)
Zinc, chlorothieno[3,2-b]thien-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Zinc, chlorothieno[3,2-b]thien-2-yl- involves several methods. One effective method is the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized for various applications. The reaction conditions typically involve the use of palladium catalysts and specific reagents to achieve the desired product.
Chemical Reactions Analysis
Zinc, chlorothieno[3,2-b]thien-2-yl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like p-chloranil and reducing agents such as phosphorus trichloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of thien-2-yl compounds can lead to the formation of porphyrins, which are important in various chemical and biological processes.
Scientific Research Applications
Zinc, chlorothieno[3,2-b]thien-2-yl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel optoelectronic materials . These materials have applications in organic photovoltaics, organic field-effect transistors, and organic light-emitting diodes. In biology and medicine, thiazole derivatives, including Zinc, chlorothieno[3,2-b]thien-2-yl-, have been studied for their antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
The mechanism of action of Zinc, chlorothieno[3,2-b]thien-2-yl- involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to exhibit their effects through the delocalization of π-electrons, which enhances their aromaticity and reactivity . This compound can undergo electrophilic and nucleophilic substitutions, leading to the formation of biologically active products. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
Zinc, chlorothieno[3,2-b]thien-2-yl- can be compared with other similar compounds, such as thiazoles, imidazoles, and oxazoles . These compounds share a similar heterocyclic structure but differ in their chemical properties and biological activities. For example, thiazoles are known for their antimicrobial and anticancer properties, while imidazoles are commonly used as antifungal agents. The unique structure of Zinc, chlorothieno[3,2-b]thien-2-yl- allows it to exhibit distinct properties and applications compared to other thiazole derivatives.
Properties
CAS No. |
130689-51-9 |
|---|---|
Molecular Formula |
C6H3ClS2Zn |
Molecular Weight |
240.1 g/mol |
IUPAC Name |
chlorozinc(1+);5H-thieno[3,2-b]thiophen-5-ide |
InChI |
InChI=1S/C6H3S2.ClH.Zn/c1-3-7-6-2-4-8-5(1)6;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
UUHSTXVWDYRDIN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC2=C1S[C-]=C2.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


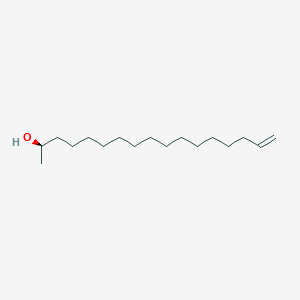
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
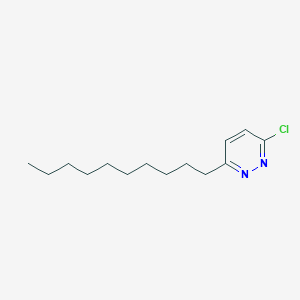
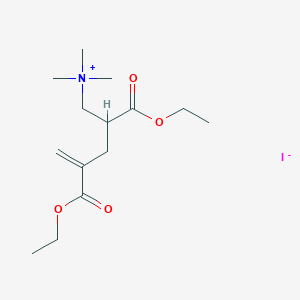
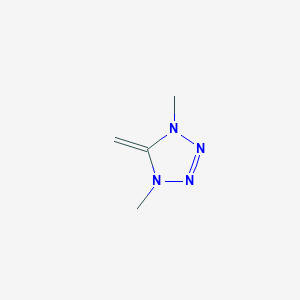
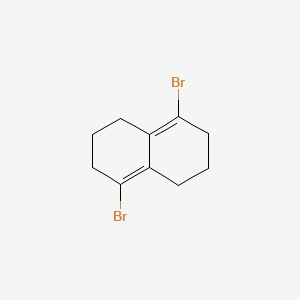

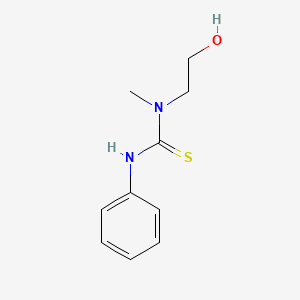
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
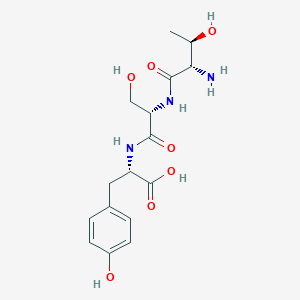

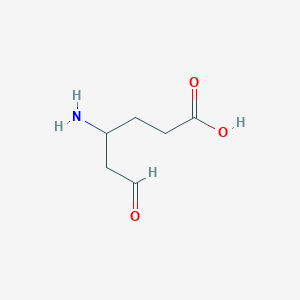
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)

